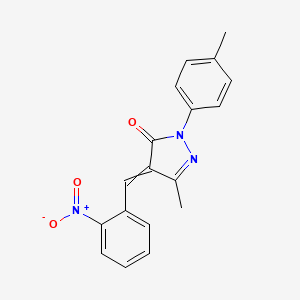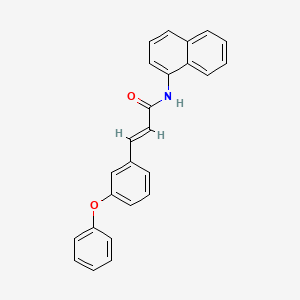![molecular formula C16H13Br2ClN2O3 B11551981 2-(4-chlorophenoxy)-N'-[(E)-(3,5-dibromo-2-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11551981.png)
2-(4-chlorophenoxy)-N'-[(E)-(3,5-dibromo-2-methoxyphenyl)methylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenoxy)-N’-[(E)-(3,5-dibromo-2-methoxyphenyl)methylidene]acetohydrazide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a combination of chlorophenoxy and dibromo-methoxyphenyl groups, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N’-[(E)-(3,5-dibromo-2-methoxyphenyl)methylidene]acetohydrazide typically involves a multi-step process. One common method starts with the preparation of 4-chlorophenoxyacetic acid, which is then reacted with hydrazine hydrate to form 4-chlorophenoxyacetohydrazide. This intermediate is further reacted with 3,5-dibromo-2-methoxybenzaldehyde under reflux conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N’-[(E)-(3,5-dibromo-2-methoxyphenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(4-chlorophenoxy)-N’-[(E)-(3,5-dibromo-2-methoxyphenyl)methylidene]acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N’-[(E)-(3,5-dibromo-2-methoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenoxy)acetohydrazide
- N’-[(E)-(3,5-dibromo-2-methoxyphenyl)methylidene]acetohydrazide
- 4-chlorophenoxyacetic acid
Uniqueness
2-(4-chlorophenoxy)-N’-[(E)-(3,5-dibromo-2-methoxyphenyl)methylidene]acetohydrazide is unique due to its combination of chlorophenoxy and dibromo-methoxyphenyl groups. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C16H13Br2ClN2O3 |
|---|---|
Molecular Weight |
476.5 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-N-[(E)-(3,5-dibromo-2-methoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H13Br2ClN2O3/c1-23-16-10(6-11(17)7-14(16)18)8-20-21-15(22)9-24-13-4-2-12(19)3-5-13/h2-8H,9H2,1H3,(H,21,22)/b20-8+ |
InChI Key |
QQVZBJRQINRSSV-DNTJNYDQSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1Br)Br)/C=N/NC(=O)COC2=CC=C(C=C2)Cl |
Canonical SMILES |
COC1=C(C=C(C=C1Br)Br)C=NNC(=O)COC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(E)-({2-[(4-Methylphenyl)amino]acetamido}imino)methyl]phenyl 4-bromobenzoate](/img/structure/B11551904.png)
![(5E)-3-[(biphenyl-4-ylamino)methyl]-5-(2,4-dichlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11551910.png)
![(3E)-N-(sec-butyl)-3-{[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazono}butanamide](/img/structure/B11551917.png)
![3-[(E)-{2-[(6-methylpyridin-3-yl)carbonyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate](/img/structure/B11551929.png)

![3-Methoxy-N'-[(E)-[5-(quinolin-8-ylsulfanyl)furan-2-YL]methylidene]benzohydrazide](/img/structure/B11551939.png)

![2-Ethoxy-4-[(E)-({2-[(naphthalen-2-YL)amino]acetamido}imino)methyl]phenyl 2-chlorobenzoate](/img/structure/B11551956.png)
![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-4-(prop-2-en-1-yloxy)benzohydrazide](/img/structure/B11551958.png)

![2-[3-(trifluoromethyl)phenyl]-3a,4,9,9a-tetrahydro-1H-4,9-ethanobenzo[f]isoindole-1,3,10(2H)-trione](/img/structure/B11551964.png)
![1-methyl-3-{(E)-[2-(3,4,6-trichloro-5-cyanopyridin-2-yl)hydrazinylidene]methyl}pyridinium](/img/structure/B11551967.png)
![N'-[(E)-(3-bromo-2-hydroxynaphthalen-1-yl)methylidene]-2-(2,6-dibromo-4-methylphenoxy)acetohydrazide](/img/structure/B11551968.png)
![2-[4-(4-cyanophenoxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B11551973.png)
